molecular formula C24H25ClFN3OS B2525501 3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide CAS No. 1321788-63-9

3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide

Cat. No.: B2525501
CAS No.: 1321788-63-9
M. Wt: 457.99
InChI Key: BOGQLHZBWRYBOS-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule that has been studied for its potential inhibitory effects on tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .


Synthesis Analysis

The synthesis of this compound involves the incorporation of the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . The synthesis process is designed to establish profitable contact with the catalytic site of tyrosinase .


Molecular Structure Analysis

The molecular structure of this compound includes a 3-chloro-4-fluorophenyl moiety, which is an important structural feature that improves the inhibition of tyrosinase . Docking analysis supports the high potency of this compound compared to reference compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of two precursors under Hantzsch thiazole synthesis conditions . This reaction yields the new compound .

Scientific Research Applications

Antimicrobial Activity

Research on similar compounds has demonstrated potential antimicrobial activities. Mishra and Chundawat (2019) synthesized a series of compounds, including ones with piperazine and fluorophenyl groups, which showed potent activity against gram-negative bacterial strain P. aeruginosa and good inhibitory activity against S. aureus, H2 against P. aeruginosa, and F4 against E. coli. These compounds also showed good inhibitory activity against fungal strain C. albicans (Mishra & Chundawat, 2019).

Antidepressant Properties

Another study by Martínez et al. (2001) explored new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. This research highlights the relevance of such compounds in developing treatments for depression, showcasing their potential dual mechanism of action (Martínez et al., 2001).

Antiviral and Antimicrobial Activities

Reddy et al. (2013) discussed the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, which exhibited promising antiviral activities and potent antimicrobial activity. Such findings suggest the chemical's utility in antiviral and antimicrobial research applications (Reddy et al., 2013).

Neuroleptic Agents

Research into compounds with structural similarities, including piperazine and fluorophenyl groups, indicates their potential as neuroleptic agents. A novel class of potential central nervous system agents, 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, demonstrated neuroleptic-like activity, suggesting these compounds' relevance in studying neurological disorders (Hino et al., 1988).

Antifungal Activity

Wieczorek et al. (2014) investigated the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its boronic acid analogue, revealing higher inhibitory activity towards filamentous fungi than standard antibiotics. This underscores the importance of such compounds in antifungal research (Wieczorek et al., 2014).

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory effects on tyrosinase . The 4-fluorobenzyl moiety in the compound might be effective in interactions with the catalytic site of tyrosinase .

Future Directions

The development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications . The presence of the 3-chloro-4-fluorophenyl fragment in this compound is an important structural feature that could be leveraged in future research to improve the inhibition of tyrosinase .

Properties

IUPAC Name

3-chloro-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN3OS/c1-17(27-24(30)18-4-2-5-19(25)16-18)23(22-6-3-15-31-22)29-13-11-28(12-14-29)21-9-7-20(26)8-10-21/h2-10,15-17,23H,11-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGQLHZBWRYBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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